molecular formula C8H8N4OS B13852459 2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide

2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide

Cat. No.: B13852459
M. Wt: 208.24 g/mol
InChI Key: KOLIJRRCOJFWDW-UHFFFAOYSA-N
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Description

2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide is a chemical compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazoles are known for their strong electron-withdrawing properties, making them valuable in various chemical and industrial applications.

Preparation Methods

The synthesis of 2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide typically involves the reaction of 2-(2,1,3-Benzothiadiazol-5-yl)acetic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide is primarily based on its electron-withdrawing properties. This allows it to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide can be compared with other benzothiadiazole derivatives such as:

The uniqueness of this compound lies in its hydrazide group, which provides additional sites for chemical modification and enhances its applicability in various fields.

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

2-(2,1,3-benzothiadiazol-5-yl)acetohydrazide

InChI

InChI=1S/C8H8N4OS/c9-10-8(13)4-5-1-2-6-7(3-5)12-14-11-6/h1-3H,4,9H2,(H,10,13)

InChI Key

KOLIJRRCOJFWDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C=C1CC(=O)NN

Origin of Product

United States

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